molecular formula C7H8N6O B14692211 3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 30855-46-0

3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine

Cat. No.: B14692211
CAS No.: 30855-46-0
M. Wt: 192.18 g/mol
InChI Key: HBINRSMRJVEIPK-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. This is followed by nitrosation with sodium nitrite and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding and scalable reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce DNA damage in cancer cells, leading to cell death . The compound may also inhibit specific enzymes or receptors involved in disease processes .

Properties

CAS No.

30855-46-0

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine

InChI

InChI=1S/C7H8N6O/c1-14-2-4-11-5-6(8)9-3-10-7(5)13-12-4/h3H,2H2,1H3,(H2,8,9,10,13)

InChI Key

HBINRSMRJVEIPK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N=CN=C2N=N1)N

Origin of Product

United States

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